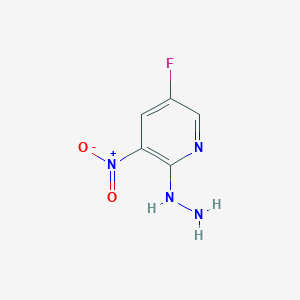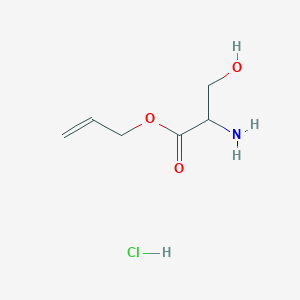
L-Threonine Allyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine Allyl Ester Hydrochloride: is a chemical compound derived from the amino acid L-threonine It is an ester formed by the reaction of L-threonine with allyl alcohol, and it is typically converted to its hydrochloride salt for stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine Allyl Ester Hydrochloride typically involves the esterification of L-threonine with allyl alcohol. This reaction is often catalyzed by an acid such as hydrochloric acid to form the ester. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acid catalysts like hydrochloric acid.
Solvent: Common solvents include methanol or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: L-Threonine Allyl Ester Hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
L-Threonine Allyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Threonine Allyl Ester Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as L-threonine aldolase, which catalyzes the cleavage of L-threonine to produce glycine and acetaldehyde. This reaction is important in the biosynthesis of various amino acids and metabolic pathways.
Comparison with Similar Compounds
L-Threonine Allyl Ester Hydrochloride can be compared with other similar compounds such as:
- L-Threonine Methyl Ester Hydrochloride
- L-Threonine Ethyl Ester Hydrochloride
- L-Threonine Benzyl Ester Hydrochloride
Uniqueness:
- Allyl Group: The presence of the allyl group in this compound provides unique reactivity, particularly in oxidation and substitution reactions.
- Stability: The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for various applications.
Properties
Molecular Formula |
C6H12ClNO3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-3-10-6(9)5(7)4-8;/h2,5,8H,1,3-4,7H2;1H |
InChI Key |
MVRYAUHPHOXBJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


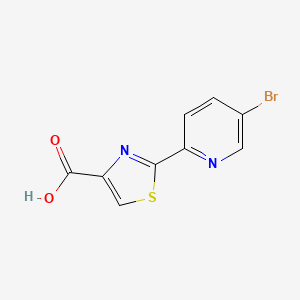
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
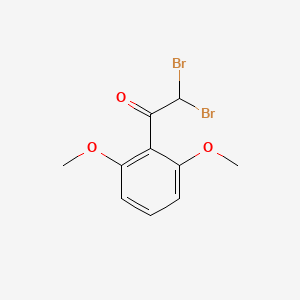
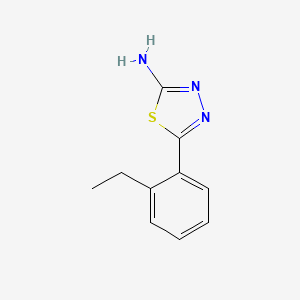
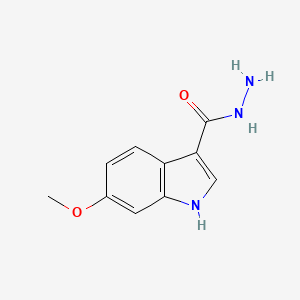
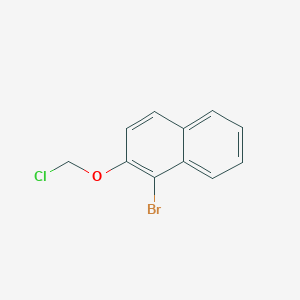
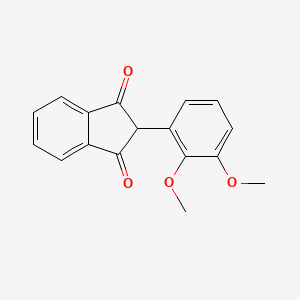
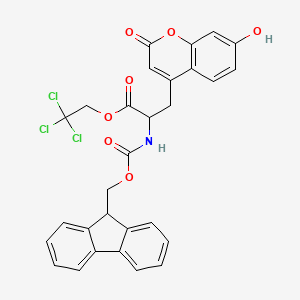
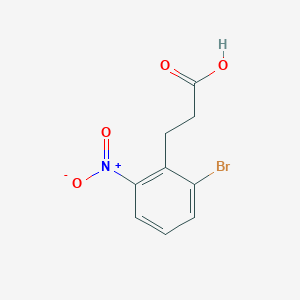
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)
